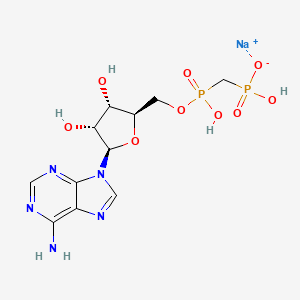

MethADP

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWZBFDIYXLAA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-14-7 | |

| Record name | α,β-Methylene-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-MeSADP

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It is a critical tool in pharmacological research, primarily utilized for its high-affinity agonist activity at specific subtypes of P2Y purinergic receptors. These G protein-coupled receptors (GPCRs) are integral to a wide range of physiological processes, most notably in hemostasis and thrombosis through their profound effects on platelet function. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies associated with 2-MeSADP's action, tailored for researchers and professionals in drug development.

Receptor Selectivity and Potency

2-MeSADP exhibits high potency and selectivity for three specific ADP-activated P2Y receptors: P2Y₁, P2Y₁₂, and P2Y₁₃.[1] Its binding affinity and subsequent activation potential vary across these subtypes and between species, making it a valuable compound for dissecting the distinct roles of each receptor.

Quantitative Agonist Potency of 2-MeSADP

The potency of 2-MeSADP is typically quantified by its half-maximal effective concentration (EC₅₀) or its negative logarithm (pEC₅₀). The data compiled from various studies are summarized below.

| Receptor Subtype | Species | Potency (EC₅₀) | Potency (pEC₅₀) |

| P2Y₁ | Human | - | 8.29[2] |

| P2Y₁₂ | Human | 5 nM[2] | 9.05[1] |

| P2Y₁₃ | Human | 19 nM[2][3] | - |

| P2Y₁₃ | Mouse | 6.2 nM[2][3] | - |

| P2Y₆ | Rat | - | 5.75[2] |

Core Signaling Pathways

The mechanism of action of 2-MeSADP is defined by the distinct G protein coupling of its target receptors. P2Y₁ is coupled to the Gq pathway, while P2Y₁₂ and P2Y₁₃ are coupled to the Gi pathway. The simultaneous activation of these pathways, particularly in platelets, leads to a robust and synergistic physiological response.

P2Y₁ Receptor Pathway (Gq-Coupled)

Activation of the P2Y₁ receptor by 2-MeSADP initiates a signaling cascade mediated by the Gq family of G proteins. This pathway is primarily responsible for increasing intracellular calcium concentrations.

-

Gq Activation: Binding of 2-MeSADP to the P2Y₁ receptor induces a conformational change, activating the associated Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

-

IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[4] This rapid and transient increase in cytosolic Ca²⁺ is a critical initiating signal for cellular responses like platelet shape change.[5]

P2Y₁₂ and P2Y₁₃ Receptor Pathway (Gi-Coupled)

The P2Y₁₂ and P2Y₁₃ receptors are coupled to the Gi family of G proteins, which are inhibitory. Their activation by 2-MeSADP leads to a decrease in intracellular cyclic AMP (cAMP) and activation of other important signaling nodes.

-

Gi Activation: 2-MeSADP binding activates the Gαi subunit.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[6]

-

cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cAMP.[2][3] Since cAMP is a potent inhibitor of platelet activation, its reduction is a key step for sustained aggregation.

-

PI3K Activation: The Gβγ subunits released upon Gi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to downstream activation of protein kinase B (Akt) and Rap1b, which are crucial for amplifying and stabilizing platelet aggregation.[7]

References

- 1. 2-Methylthioadenosine diphosphate trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of rise and decay of ADP-evoked calcium signal in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

2-methylthio-ADP P2Y receptor subtype selectivity

An In-depth Technical Guide to the P2Y Receptor Subtype Selectivity of 2-methylthio-ADP For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the subtype selectivity of 2-methylthioadenosine diphosphate (2-MeSADP) for the P2Y1, P2Y12, and P2Y13 purinergic receptors. It includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Introduction to 2-MeSADP and P2Y Receptors

2-methylthio-ADP (2-MeSADP) is a stable and potent analog of adenosine diphosphate (ADP) that serves as a valuable pharmacological tool for studying a specific subset of P2Y receptors. The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by extracellular nucleotides. These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Notably, the ADP-sensitive P2Y receptors—P2Y1, P2Y12, and P2Y13—play crucial roles in platelet aggregation, thrombosis, and neurotransmission. 2-MeSADP is a potent agonist at all three of these receptor subtypes.

Quantitative Data: Potency and Affinity of 2-MeSADP

The following tables summarize the potency (EC50) and affinity (pEC50) of 2-MeSADP for the human P2Y1, P2Y12, and P2Y13 receptors. The data are compiled from functional assays, such as inositol phosphate accumulation and inhibition of cAMP formation.

Table 1: Potency (EC50) of 2-MeSADP at P2Y Receptor Subtypes

| Receptor Subtype | Species | EC50 (nM) | Reference |

| P2Y1 | Human | 6 | |

| P2Y12 | Human | 0.3 - 5 | |

| P2Y13 | Human | 19 | |

| P2Y13 | Mouse | 6.2 |

Table 2: Affinity (pEC50) of 2-MeSADP at P2Y Receptor Subtypes

| Receptor Subtype | Species | pEC50 | Reference |

| P2Y1 | Human | 8.29 |

Note: EC50 values represent the concentration of agonist that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways

The P2Y1, P2Y12, and P2Y13 receptors couple to different G protein families, leading to distinct downstream signaling cascades.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

P2Y12 and P2Y13 Receptor Signaling

Both P2Y12 and P2Y13 receptors couple to Gi/o proteins. Activation of Gi inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the inhibitory effects of protein kinase A (PKA) on various cellular processes, such as platelet aggregation.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of 2-MeSADP at P2Y receptors.

Radioligand Binding Assay (for P2Y12)

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the P2Y12 receptor using a radiolabeled agonist, [3H]2-MeSADP.

Materials:

-

Sf9 cells transfected with the human P2Y12 receptor.

-

Assay Buffer: Tris-HCl buffer containing 10 mM MgCl2.

-

Radioligand: [3H]2-MeSADP.

-

Unlabeled competitor ligand (e.g., 2-MeSADP, ADP).

-

Non-specific binding control: A high concentration of a P2Y12 antagonist (e.g., 10 µM AZD1283).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest Sf9 cells 48 hours post-transfection.

-

Homogenize cells and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (5-10 µg of protein), a fixed concentration of [3H]2-MeSADP (e.g., 10 nM), and varying concentrations of the unlabeled competitor ligand.

-

For total binding, omit the competitor ligand. For non-specific binding, include a saturating concentration of a P2Y12 antagonist.

-

The final assay volume is typically 200 µL.

-

-

Incubation:

-

Incubate the plate at 25°C for 30 minutes.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay (for P2Y1)

This functional assay measures the accumulation of inositol phosphates (IPs) in response to P2Y1 receptor activation.

Materials:

-

COS-7 cells transiently expressing the human P2Y1 receptor.

-

myo-[3H]inositol.

-

Inositol-free DMEM.

-

LiCl solution.

-

Trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling:

-

Plate COS-7 cells in 24-well plates.

-

Label the cells by incubating them overnight in inositol-free DMEM containing myo-[3H]inositol.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated myo-[3H]inositol.

-

Pre-incubate the cells with LiCl for 15 minutes to inhibit inositol monophosphatase.

-

Add varying concentrations of 2-MeSADP and incubate for a defined period (e.g., 30 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold TCA.

-

Collect the soluble fraction containing the inositol phosphates.

-

-

Purification and Quantification:

-

Separate the [3H]inositol phosphates from free [3H]inositol using a Dowex anion-exchange column.

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the 2-MeSADP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Inhibition Assay (for P2Y12 and P2Y13)

This functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, following the activation of Gi-coupled P2Y12 or P2Y13 receptors.

Materials:

-

CHO cells stably expressing the human P2Y12 or P2Y13 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

2-MeSADP.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating:

-

Plate the CHO cells in a 96-well plate and allow them to adhere.

-

-

Agonist and Forskolin Treatment:

-

Pre-incubate the cells with varying concentrations of 2-MeSADP for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the 2-MeSADP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) value.

-

Conclusion

2-MeSADP is a potent agonist for the P2Y1, P2Y12, and P2Y13 receptors, exhibiting nanomolar to sub-nanomolar potency. Its high affinity and stability make it an indispensable tool for the pharmacological characterization of these important drug targets. The distinct G-protein coupling of these receptors—Gq for P2Y1 and Gi for P2Y12 and P2Y13—results in different downstream signaling events, which can be quantified using the experimental protocols detailed in this guide. A thorough understanding of the subtype selectivity and functional effects of 2-MeSADP is crucial for researchers in the fields of purinergic signaling, thrombosis, and neuroscience.

The Role of 2-Methylthioadenosine Diphosphate (MethADP) in Platelet Aggregation: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-methylthioadenosine diphosphate (MethADP or 2-MeSADP), a critical tool in the study of platelet physiology and the development of antithrombotic therapies. As a stable and potent analog of adenosine diphosphate (ADP), this compound is instrumental in elucidating the signaling pathways that govern platelet aggregation, primarily through its potent agonism of the P2Y12 receptor. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and illustrates the relevant signaling cascades and workflows.

Introduction: Platelet Aggregation and the Role of ADP

Platelet aggregation is a cornerstone of hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulated platelet aggregation can lead to thrombosis, the formation of pathological blood clots that underpin cardiovascular diseases such as myocardial infarction and ischemic stroke.

Upon vessel damage, platelets adhere to the exposed subendothelial matrix and become activated. This activation triggers the release of various agonists from intracellular granules, including adenosine diphosphate (ADP).[1] ADP acts as a key secondary agonist, binding to specific purinergic receptors on the surface of circulating platelets, amplifying the activation signal, and recruiting additional platelets to the nascent thrombus.[1][2]

This compound: A Potent and Stable ADP Analog

2-methylthioadenosine diphosphate (this compound), also known as 2-MeSADP, is a synthetic, stable analog of ADP. Its stability against degradation by ectonucleotidases, which rapidly metabolize ADP in plasma, makes it an invaluable tool for in vitro and in vivo studies of platelet function. This compound consistently demonstrates significantly higher potency than ADP, particularly in activating the P2Y12 receptor, which is central to sustained platelet aggregation.[3][4]

Mechanism of Action: The P2Y Receptors

ADP and its analogs mediate their effects on platelets through two primary G protein-coupled receptors (GPCRs): P2Y1 and P2Y12. The coordinated activation of both receptors is essential for a full and sustained aggregation response.[2][5]

-

P2Y1 Receptor: This receptor is coupled to the Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in a transient increase in intracellular calcium (Ca2+) and protein kinase C (PKC) activation, culminating in platelet shape change and the initial, reversible phase of aggregation.[6]

-

P2Y12 Receptor: The P2Y12 receptor, the primary target for this compound's potent effects, is coupled to the Gi protein.[7] Activation of P2Y12 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Since cAMP is a potent inhibitor of platelet activation, its reduction removes this crucial "brake," enabling sustained and irreversible platelet aggregation.[4] The P2Y12 receptor is the pharmacological target of major antiplatelet drugs, including clopidogrel and ticagrelor.[8]

This compound is a potent agonist at both receptors but shows particularly high affinity and potency for the P2Y12 receptor, making it the preferred agonist for studying this specific pathway.[7][9]

Quantitative Data: Agonist Potency in Platelet Aggregation

This compound is significantly more potent than ADP in inducing platelet aggregation and activating P2Y receptors. The following table summarizes the half-maximal effective concentrations (EC50) and pEC50 (-log(EC50)) values for this compound and ADP from various studies. Lower EC50 values indicate higher potency.

| Agonist | Receptor/Assay | Species | Potency (EC50 / pEC50) | Source(s) |

| This compound (2-MeSADP) | P2Y12 | Human | EC50: 5 nM | [7] |

| P2Y1 | Human | pEC50: 8.29 | [7] | |

| Platelet Aggregation | Human | pEC50: 8.02 ± 0.20 | [3] | |

| P2Y13 | Human | EC50: 19 nM | [7] | |

| ADP | Platelet Aggregation | Human | pEC50: 6.02 ± 0.09 | [3] |

Key Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-anticoagulant ratio. Avoid venipuncture-induced platelet activation by ensuring a clean draw and discarding the first few milliliters of blood.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off. Carefully aspirate the supernatant (PRP) into a separate tube.

-

Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

-

Platelet Count Adjustment: Measure the platelet count in the PRP and adjust with PPP if necessary to standardize the count across samples (typically 2.5 x 10⁸ platelets/mL).

-

Aggregometer Setup:

-

Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline.

-

Place a cuvette containing the adjusted PRP and a magnetic stir bar to set the 0% transmission baseline.

-

Incubate the sample PRP at 37°C for several minutes before starting the assay.

-

-

Agonist Addition: Add a specific concentration of this compound (or other agonists) to the PRP cuvette.

-

Data Recording: The aggregometer records the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Activation Markers

Flow cytometry can be used to quantify the expression of platelet surface activation markers, such as P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor (PAC-1 binding), in response to this compound.

Methodology:

-

Sample Preparation: Prepare PRP or use whole blood.

-

Incubation: Incubate the platelet sample with this compound at various concentrations for a defined period at 37°C.

-

Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies specific for the activation markers of interest (e.g., anti-CD62P-FITC, PAC-1-FITC) and a general platelet marker (e.g., anti-CD41a-PE).

-

Fixation: Stop the reaction and fix the platelets with a suitable fixative like 1% paraformaldehyde.

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on size and CD41a expression.

-

Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: P2Y1 Receptor Gq-Coupled Signaling Pathway.

Caption: P2Y12 Receptor Gi-Coupled Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Light Transmission Aggregometry.

Role in Drug Development

The understanding of P2Y12-mediated signaling, greatly advanced by the use of stable agonists like this compound, has been paramount in modern antithrombotic drug development. This compound is routinely used in:

-

Target Validation: Confirming the central role of the P2Y12 receptor in platelet aggregation.

-

Screening Assays: Developing high-throughput screens to identify novel P2Y12 receptor antagonists.

-

Pharmacological Characterization: Studying the mechanism of action and potency of new antiplatelet agents. Radioligand binding assays using labeled this compound are used to determine how drugs like clopidogrel's active metabolite interact with the P2Y12 receptor.[4]

The thienopyridine class of drugs (e.g., clopidogrel, prasugrel) and direct-acting antagonists (e.g., ticagrelor, cangrelor) were all developed based on the principle of blocking the P2Y12 receptor to inhibit ADP- and this compound-induced platelet aggregation.

Conclusion

2-Methylthioadenosine diphosphate (this compound) is more than just a synthetic molecule; it is a cornerstone research tool that has been indispensable in dissecting the complex signaling network of platelet activation. Its high potency and stability as a P2Y12 receptor agonist have provided researchers with a reliable means to investigate the Gi-coupled pathway that drives sustained platelet aggregation. The knowledge gained from studies utilizing this compound has directly translated into the successful development of life-saving antiplatelet therapies that target the P2Y12 receptor, fundamentally changing the management of cardiovascular and thrombotic diseases. Continued research employing this vital agonist will undoubtedly uncover further nuances of platelet biology, paving the way for the next generation of antithrombotic agents.

References

- 1. Frontiers | Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits [frontiersin.org]

- 2. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Binding of [3H]-2-methylthio ADP to rat platelets--effect of clopidogrel and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

2-MeSADP Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signal transduction pathways activated by 2-Methylthioadenosine diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic receptors. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the study of purinergic signaling and the development of therapeutics targeting these pathways.

Core Concepts in 2-MeSADP Signaling

2-MeSADP is a stable analog of adenosine diphosphate (ADP) that exhibits high affinity for a subset of the P2Y family of G protein-coupled receptors (GPCRs). The primary targets of 2-MeSADP are the P2Y1, P2Y12, and P2Y13 receptors, each of which initiates distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for elucidating the physiological and pathophysiological roles of ADP-mediated signaling in hemostasis, thrombosis, inflammation, and neurotransmission.

P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq/11 family of G proteins. Activation of P2Y1 by 2-MeSADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular processes such as platelet shape change.[1]

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the Gi/o family of G proteins.[2] Agonist binding by 2-MeSADP results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP alleviates the protein kinase A (PKA)-mediated inhibition of platelet activation. Furthermore, the βγ subunits of the dissociated Gi protein can activate phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors such as Akt and the small GTPase Rap1b.[3] These pathways are central to the amplification and stabilization of platelet aggregation.[3]

P2Y13 Receptor Signaling

Similar to P2Y12, the P2Y13 receptor is primarily coupled to Gi/o proteins, and its activation by 2-MeSADP leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4] However, the P2Y13 receptor has also been shown to couple to other G proteins, such as Gs and Gq, in certain cellular contexts, leading to more diverse downstream signaling.[4] Activation of P2Y13 can also trigger the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of 2-MeSADP for its primary receptor targets. These values are compiled from various studies and may differ based on the experimental system and conditions used.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| P2Y1 | 2-MeSADP | pEC50 | 8.29 | Human | [5] |

| P2Y12 | [3H]2MeSADP | Kd | 4.57 nM | Human | [2] |

| P2Y12 | 2-MeSADP | EC50 | 5 nM | Human | [5] |

| P2Y13 | 2-MeSADP | EC50 | 19 nM | Human | [5] |

| P2Y13 | 2-MeSADP | EC50 | 6.2 nM | Mouse | [5] |

| P2Y13 | 2-MeSADP | EC50 | 1.93 nM (Ca2+/IP3) | - | [6] |

| P2Y13 | 2-MeSADP | IC50 | 38.9 nM (cAMP inhibition) | - | [6] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways initiated by 2-MeSADP at the P2Y1, P2Y12, and P2Y13 receptors.

Caption: 2-MeSADP-induced P2Y1 receptor signaling cascade.

Caption: 2-MeSADP-induced P2Y12 receptor signaling cascade.

Caption: Overview of 2-MeSADP-induced P2Y13 receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 2-MeSADP signaling are provided below.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following P2Y1 receptor activation.

Principle: Gq-coupled receptor activation leads to the release of Ca²⁺ from intracellular stores. This change in Ca²⁺ concentration can be detected by fluorescent Ca²⁺ indicators.

Methodology:

-

Cell Culture: Plate cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1 or primary astrocytes) in 96-well black-walled, clear-bottom plates and culture to confluency.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Agonist Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading. Inject a solution of 2-MeSADP at various concentrations.

-

Data Acquisition: Continuously measure the fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of 2-MeSADP and plot a dose-response curve to determine the EC50 value.

Caption: Experimental workflow for intracellular calcium mobilization assay.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following P2Y12 or P2Y13 receptor activation.

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using competitive immunoassays.

Methodology:

-

Cell Culture: Culture cells expressing P2Y12 or P2Y13 receptors (e.g., CHO-P2Y12) in a suitable plate format.

-

Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-incubate with varying concentrations of 2-MeSADP.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of 2-MeSADP to determine the IC50 value.[7]

Platelet Aggregation Assay

This assay measures the ability of 2-MeSADP to induce platelet aggregation, a key functional readout for P2Y1 and P2Y12 receptor activation.[8]

Principle: Platelet aggregation in response to an agonist increases light transmission through a platelet-rich plasma (PRP) sample. This change is measured by an aggregometer.[8]

Methodology:

-

Blood Collection: Draw whole blood from a healthy, drug-free donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Aggregometry: Place a cuvette with PRP and a stir bar into an aggregometer. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Agonist Addition: Add a known concentration of 2-MeSADP to the PRP and record the change in light transmission over time.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. Dose-response curves can be generated by testing a range of 2-MeSADP concentrations.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2-MeSADP): Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylthioadenosine diphosphate (2-MeSADP), a potent and selective agonist for several P2Y purinergic receptors. It delves into the historical context of its discovery within the broader field of purinergic signaling, its pivotal role in the characterization of P2Y receptors, and its continued importance as a research tool in academia and drug development. This document details its pharmacological properties, summarizes quantitative data, provides in-depth experimental protocols for its characterization, and visualizes its key signaling pathways and metabolic fate.

Introduction: The Dawn of Purinergic Signaling and the Emergence of 2-MeSADP

The story of 2-MeSADP is intrinsically linked to the development of the concept of purinergic signaling, a field pioneered by Professor Geoffrey Burnstock. In the early 1970s, Burnstock proposed that adenosine triphosphate (ATP) could act as a neurotransmitter, a concept that was initially met with skepticism. This groundbreaking work laid the foundation for the discovery of a new class of receptors that respond to extracellular nucleotides.[1][2][3][4]

In 1978, two main families of purinergic receptors were proposed: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and adenosine diphosphate (ADP).[1][4][5] The P2 receptor family was later subdivided into two distinct classes: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[2][5][6] The cloning of the first P2Y receptors in the early 1990s was a landmark achievement that solidified their existence and paved the way for a deeper understanding of their function.[6][7]

It was within this exciting era of discovery that 2-methylthioadenosine diphosphate (2-MeSADP) emerged as a critical pharmacological tool. As a stable analog of ADP, 2-MeSADP exhibited high potency and selectivity for certain P2Y receptors, making it instrumental in their characterization and the elucidation of their physiological roles, particularly in platelet aggregation.

Pharmacological Profile of 2-MeSADP

2-MeSADP is a potent agonist for a subset of the P2Y receptor family, most notably P2Y1, P2Y12, and P2Y13. Its high affinity and selectivity have made it an invaluable tool for differentiating the functions of these closely related receptors.

Receptor Affinity and Potency

The pharmacological activity of 2-MeSADP is defined by its high affinity (low nanomolar range) for the P2Y1, P2Y12, and P2Y13 receptors. The following tables summarize the quantitative data on the potency and affinity of 2-MeSADP for various P2Y receptor subtypes across different species.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors

| Receptor Subtype | Species | Assay Type | EC50 (nM) | pEC50 | Reference(s) |

| P2Y1 | Human | Recombinant | 5.13 | 8.29 | [8] |

| P2Y12 | Human | Recombinant | 0.89 - 5 | 9.05 | [8][9] |

| P2Y13 | Human | Recombinant | 19 | - | [9] |

| P2Y13 | Mouse | Recombinant | 6.2 | - | [9] |

| P2Y1 | Rat | Native | 0.58 | - | [8] |

| P2Y12 | Rat | Native | 0.89 | - | [8] |

| P2Y6 | Rat | Recombinant | - | 5.75 | [9] |

Table 2: Chemical and Physical Properties of 2-MeSADP Trisodium Salt

| Property | Value | Reference(s) |

| Chemical Name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate), trisodium salt | [8] |

| Synonyms | 2-MeSADP, 2-methylthio ADP | [8] |

| CAS Number | 475193-31-8 | [8] |

| Molecular Formula | C11H14N5Na3O10P2S | [8] |

| Molecular Weight | 539.2 g/mol | [8] |

| Appearance | White powder | [10] |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | [10] |

Key Signaling Pathways of 2-MeSADP

2-MeSADP exerts its cellular effects by activating specific G protein-coupled P2Y receptors, which in turn trigger distinct downstream signaling cascades. The two most well-characterized pathways are the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor pathways, both of which are crucial for platelet activation.

P2Y1 Receptor Signaling (Gq-coupled)

Activation of the P2Y1 receptor by 2-MeSADP leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration, a key event in platelet shape change and the initiation of aggregation.[11][12]

Caption: P2Y1 receptor signaling pathway initiated by 2-MeSADP.

P2Y12 Receptor Signaling (Gi-coupled)

The P2Y12 receptor, when activated by 2-MeSADP, couples to the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the PI3K/Akt pathway, which collectively amplify and sustain the platelet aggregation response.[7][13][14][15][16]

Caption: P2Y12 receptor signaling pathway initiated by 2-MeSADP.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of 2-MeSADP's activity.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like 2-MeSADP.

Materials:

-

Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

2-MeSADP stock solution.

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add a small volume (e.g., 50 µL) of saline or a known platelet inhibitor as a control.

-

Initiate stirring at a constant speed (e.g., 900-1200 rpm).

-

Add a specific concentration of 2-MeSADP to the cuvette to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. Purinergic signalling: from discovery to current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of purinergic signalling, the initial resistance and current explosion of interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 6. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Cloning of the P2Y receptor class leads to the development of important new therapies | Research Impact - UCL – University College London [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. P2Y12 - Wikipedia [en.wikipedia.org]

- 13. Cloning and characterisation of a bovine P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Functions and Physiological Effects of 2-MeSADP

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and widely utilized synthetic agonist for several subtypes of the P2Y purinergic receptor family. As a stable analog of adenosine diphosphate (ADP), it plays a critical role in elucidating the physiological and pathophysiological functions of these receptors. This technical guide provides a comprehensive overview of the biological functions and physiological effects of 2-MeSADP, with a focus on its interactions with P2Y1, P2Y12, and P2Y13 receptors. Detailed signaling pathways, quantitative pharmacological data, and key experimental protocols are presented to serve as a valuable resource for researchers in purinergic signaling and drug development.

Introduction to 2-MeSADP

2-Methylthioadenosine diphosphate (2-MeSADP) is a high-affinity agonist for several P2Y receptors, which are a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][2] Its resistance to degradation by ectonucleotidases, compared to the endogenous ligand ADP, makes it a valuable tool for in vitro and in vivo studies.[3] The primary physiological effect of 2-MeSADP is the induction of platelet aggregation and shape change, making it a cornerstone reagent in hematology and thrombosis research.[2][4]

Biological Functions: P2Y Receptor Agonism

2-MeSADP exhibits potent agonist activity at multiple P2Y receptor subtypes, primarily the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[2] It also shows activity at the P2Y6 receptor.[2] The differential coupling of these receptors to various G proteins dictates the downstream cellular responses.

-

P2Y1 Receptor: Coupled to Gq/11, its activation by 2-MeSADP leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), initiating platelet shape change and transient aggregation.[5][6]

-

P2Y12 Receptor: Coupled to Gi, its activation by 2-MeSADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP relieves the inhibition of platelet activation and potentiates the aggregation response initiated by P2Y1 activation, leading to sustained platelet aggregation.[7][8]

-

P2Y13 Receptor: Also coupled to Gi, the activation of the P2Y13 receptor by 2-MeSADP leads to the inhibition of adenylyl cyclase.[9][10] This receptor is implicated in various physiological processes, including the regulation of cholesterol metabolism and neuroprotection.[9][11]

Quantitative Pharmacological Data

The potency and efficacy of 2-MeSADP have been characterized across various P2Y receptor subtypes and species. The following tables summarize the available quantitative data.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors

| Receptor Subtype | Species | Assay Type | EC50 (nM) | pEC50 | Reference(s) |

| P2Y1 | Human | - | - | 8.29 | [2] |

| P2Y12 | Human | - | 5 | - | [2] |

| P2Y13 | Human | - | 19 | - | [2] |

| P2Y13 | Mouse | - | 6.2 | - | [2] |

| P2Y6 | Rat | - | - | 5.75 | [2] |

Table 2: Antagonist Affinities (Ki/KB) against 2-MeSADP-induced Activity

| Antagonist | Receptor Subtype | Species | Assay Type | Ki (nM) | KB (µM) | Reference(s) |

| MRS2500 | P2Y1 | Human | Radioligand Binding | - | - | [12] |

| SAA | P2Y1 | Human | Radioligand Binding | - | - | [13] |

| SAC | P2Y1 | Human | Radioligand Binding | - | - | [13] |

| SAA | P2Y12 | Human | Schild Analysis | - | 24.2 ± 5.9 | [13] |

| SAB | P2Y12 | Human | Schild Analysis | - | 33.6 ± 6.4 | [13] |

| SAC | P2Y12 | Human | Schild Analysis | - | 23.7 ± 4.5 | [13] |

Physiological Effects

The primary and most studied physiological effect of 2-MeSADP is its potent induction of platelet aggregation.[2][14] This process is central to hemostasis and thrombosis.

-

Platelet Aggregation: 2-MeSADP induces a robust and sustained aggregation of platelets in vitro.[4][14] This effect is mediated by the synergistic activation of P2Y1 and P2Y12 receptors. P2Y1 activation initiates a transient aggregation, which is then stabilized and amplified by P2Y12 activation.[5]

-

Platelet Shape Change: Activation of the P2Y1 receptor by 2-MeSADP causes a rapid change in platelet morphology from a discoid to a spherical shape with the extension of pseudopods.[2]

-

Inhibition of cAMP Accumulation: Through its action on Gi-coupled P2Y12 and P2Y13 receptors, 2-MeSADP inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][8]

Signaling Pathways

The signaling cascades initiated by 2-MeSADP binding to P2Y receptors are crucial for its physiological effects.

P2Y1 Receptor Signaling Pathway

Activation of the Gq-coupled P2Y1 receptor by 2-MeSADP initiates a well-defined signaling cascade leading to intracellular calcium mobilization.

P2Y12 and P2Y13 Receptor Signaling Pathway

The Gi-coupled P2Y12 and P2Y13 receptors mediate the inhibition of adenylyl cyclase, a key step in potentiating platelet aggregation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P2Y12 - Wikipedia [en.wikipedia.org]

- 9. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2RY13 - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogues of 2-Methylthio-ADP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 2-methylthioadenosine-5'-diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic receptors. This document delves into the structure-activity relationships, pharmacological properties, and experimental evaluation of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development targeting P2Y receptors.

Introduction to 2-Methylthio-ADP and its Analogues

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine-5'-diphosphate (ADP) that exhibits high potency at several P2Y receptor subtypes, particularly P2Y1, P2Y12, and P2Y13.[1][2] These G protein-coupled receptors (GPCRs) are crucial in various physiological processes, most notably platelet aggregation, making them significant targets for antithrombotic therapies.[3][4] Structural modifications of 2-MeSADP have led to the development of a wide array of analogues with varied potencies and selectivities, providing valuable tools for dissecting the roles of individual P2Y receptor subtypes and serving as leads for novel therapeutics.

P2Y Receptor Subtypes and Signaling Pathways

The actions of 2-MeSADP and its analogues are mediated through their interaction with specific P2Y receptors. The primary receptors of interest are:

-

P2Y1 Receptor: Coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily responsible for initiating platelet shape change and transient aggregation.[5]

-

P2Y12 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation and contributes to the sustained and amplified aggregation response.[6]

-

P2Y13 Receptor: Also coupled to Gi/o, this receptor is activated by ADP and 2-MeSADP.[7][8]

The distinct signaling cascades initiated by P2Y1 and P2Y12 receptors are critical for the full physiological response to ADP in platelets.

Signaling Pathway Diagrams

References

- 1. P2Y1-receptors in human platelets which are pharmacologically distinct from P2YADP-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Drug-like Antagonists of P2Y Receptors-From Lead Identification to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Update of P2Y receptor pharmacology: IUPHAR Review 27 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using 2-MeSADP

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and specific agonist of the P2Y12 receptor, a key purinergic receptor on the platelet surface.[1][2] The activation of the P2Y12 receptor by adenosine diphosphate (ADP) and its analogs like 2-MeSADP is a critical step in platelet activation, amplification of aggregation, and thrombus formation.[3][4] In vitro platelet aggregation assays using 2-MeSADP are fundamental tools for studying platelet function, screening for P2Y12 inhibitors, and investigating bleeding or thrombotic disorders.[5][6] These assays are crucial in the development of antiplatelet therapies.

2-MeSADP is preferred over ADP in some research applications due to its higher potency and stability, allowing for more reproducible results at lower concentrations.[1] It specifically activates the Gαi-coupled P2Y12 receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events that promote platelet aggregation.[3][4][7]

This document provides detailed protocols for utilizing 2-MeSADP in light transmission aggregometry (LTA), the gold standard for assessing platelet function, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the key quantitative parameters related to the use of 2-MeSADP in in vitro platelet aggregation assays.

| Parameter | Value | Species/System | Reference |

| EC50 for human P2Y12 | 5 nM | Human | [1] |

| EC50 for human P2Y13 | 19 nM | Human | [1] |

| EC50 for mouse P2Y13 | 6.2 nM | Mouse | [1] |

| pEC50 for human P2Y1 | 8.29 | Human | [1] |

| Working Concentration Range | 10 nM - 100 nM | Human Platelets | [8][9] |

| Platelet Count in PRP | 200 - 300 x 10⁹/L | Human | [10] |

| Incubation Temperature | 37°C | Standard | [10] |

| Stirring Speed | 900 - 1200 rpm | Standard | [10] |

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from whole blood, a crucial first step for LTA.

Materials:

-

Human whole blood

-

Anticoagulant: 3.2% or 3.8% Sodium Citrate (in a 9:1 blood to anticoagulant ratio)

-

Polypropylene or siliconized glass tubes

-

Centrifuge with a swinging bucket rotor

Procedure:

-

Collect whole blood by venipuncture into tubes containing sodium citrate anticoagulant.[6] Mix gently by inversion.

-

Process the blood within 2-4 hours of collection.[6] Do not refrigerate or heat the sample.

-

Centrifuge the whole blood at room temperature at 150-200 x g for 15-20 minutes with the brake off.[10]

-

Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.

-

To prepare platelet-poor plasma (PPP) for use as a reference, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Aspirate the supernatant (PPP) and transfer it to a separate tube.

-

Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using PPP if necessary.

In Vitro Platelet Aggregation Assay using 2-MeSADP

This protocol details the procedure for performing LTA using 2-MeSADP as the agonist.

Materials:

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

2-MeSADP stock solution (e.g., 1 mM in a suitable buffer, stored at -20°C or -80°C)

-

Saline or appropriate buffer for dilutions

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

Procedure:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Prepare serial dilutions of 2-MeSADP in saline or buffer to achieve the desired final concentrations (e.g., 10 nM to 100 nM).

-

Pipette the required volume of PRP (typically 225-450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place a cuvette with PPP into the reference well of the aggregometer and a cuvette with PRP into the sample well. Calibrate the instrument by setting 100% light transmission for PPP and 0% for PRP.

-

Allow the PRP in the sample cuvette to equilibrate at 37°C with stirring (900-1200 rpm) for at least 2 minutes to establish a stable baseline.

-

Add a small volume (typically 1/10th of the PRP volume) of the 2-MeSADP working solution to the PRP to initiate aggregation.

-

Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation reaches a plateau.

-

The extent of aggregation is measured as the maximum percentage change in light transmission from the baseline.

Mandatory Visualizations

Signaling Pathway of 2-MeSADP in Platelets

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 5. machaondiagnostics.com [machaondiagnostics.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Storage of 2-Methylthioadenosine Diphosphate (2-MeSADP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and selective agonist for the P2Y family of purinergic receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃. These receptors are implicated in a wide range of physiological processes, including platelet aggregation, inflammation, and neurotransmission. As such, 2-MeSADP is a valuable tool in drug development and physiological research. Proper handling, dissolution, and storage of 2-MeSADP are critical to ensure its stability and activity in experimental settings. This document provides a detailed protocol for the dissolution and storage of 2-MeSADP, along with relevant data on its chemical properties and signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-MeSADP is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₅O₁₀P₂S |

| Molecular Weight | 473.29 g/mol (as free acid) |

| Appearance | White to off-white powder |

| Purity | ≥95% (HPLC) |

Solubility

2-MeSADP is soluble in aqueous solutions. For optimal dissolution, it is recommended to use biological buffers. Some vendors may supply 2-MeSADP as a pre-dissolved aqueous solution, typically at a concentration of 10 mM.

Table 1: Solubility of 2-MeSADP in Common Buffers

| Solvent | Concentration | pH | Temperature |

| Water | Soluble | Not specified | Not specified |

| Phosphate-Buffered Saline (PBS) | 10 mg/mL | 7.2 | Not specified |

Note: It is always recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a large stock solution.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

2-MeSADP powder

-

Sterile, nuclease-free water or desired buffer (e.g., PBS, Tris, HEPES)

-

Vortex mixer

-

Sterile, polypropylene microcentrifuge tubes

Protocol for a 10 mM Stock Solution in Aqueous Buffer:

-

Allow the 2-MeSADP powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount of 2-MeSADP powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.73 mg of 2-MeSADP (free acid).

-

Add the appropriate volume of sterile water or buffer to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

-

2-MeSADP stock solution

-

Appropriate cell culture medium or assay buffer

Protocol:

-

Thaw a single-use aliquot of the 2-MeSADP stock solution at room temperature or on ice.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Use the freshly prepared working solution for your experiment.

Preparation of Formulation for In Vivo Studies

For in vivo experiments, a common formulation involves a mixture of solvents to ensure solubility and bioavailability.

Example Formulation:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

Protocol:

-

Dissolve the required amount of 2-MeSADP in DMSO to create a concentrated stock solution.

-

Add PEG300 to the DMSO solution and mix well.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add the saline or PBS and mix thoroughly.

Note: The final concentration of DMSO should be kept as low as possible and a vehicle control group should be included in in vivo experiments.

Storage and Stability

Proper storage of 2-MeSADP is crucial for maintaining its integrity and activity.

Table 2: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years[1] | Protect from light and moisture. |

| Stock Solution in Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. |

| Short-term Storage of Aliquots | 4°C | Up to 1 week[1] | For immediate use. |

Stability in Biological Fluids:

The stability of 2-MeSADP can be influenced by the presence of enzymes in biological fluids. In mouse blood containing EDTA as an anticoagulant, 2-MeSADP was found to be stable for over 2 hours. However, in heparinized mouse blood, it has a much shorter half-life of approximately 11.7 minutes due to enzymatic degradation.[2]

Signaling Pathways

2-MeSADP exerts its effects by activating P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor primarily couples to Gq protein.

Caption: P2Y₁ receptor signaling cascade.

P2Y₁₂ and P2Y₁₃ Receptor Signaling Pathway

Both P2Y₁₂ and P2Y₁₃ receptors couple to Gi protein.

Caption: P2Y₁₂ and P2Y₁₃ receptor signaling cascade.

Experimental Workflow for Preparing 2-MeSADP Solutions

The following diagram illustrates the general workflow for preparing 2-MeSADP solutions for experimental use.

Caption: Workflow for preparing 2-MeSADP solutions.

Conclusion

This document provides a comprehensive guide for the dissolution and storage of 2-MeSADP for research and drug development purposes. Adherence to these protocols will help ensure the quality, stability, and reliability of experimental results obtained using this potent P2Y receptor agonist. Always refer to the manufacturer's specific instructions and safety data sheets for additional information.

References

- 1. 2-Methylthioadenosine diphosphate trisodium | P2Y agonist | TargetMol [targetmol.com]

- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-methylthio-ADP in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-methylthioadenosine diphosphate (2-MeSADP), a potent and selective P2Y receptor agonist, in various cell culture experiments. This document outlines the effective concentrations of 2-MeSADP for different cell types and assays, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The effective concentration of 2-MeSADP varies depending on the cell type and the specific P2Y receptor subtype being targeted. The following table summarizes the reported concentrations and their observed effects in different experimental setups.

| Cell Type | Assay | Concentration | Observed Effect |

| Human Platelets | Platelet Aggregation | 3-5 times more active than ADP | Induces platelet aggregation and shape change.[1] |

| Human Platelets | cAMP Accumulation Inhibition | 150-200 times more active than ADP | Inhibits prostaglandin E1-induced cAMP accumulation.[1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration (Boyden chamber and wound repair) | 0.1 - 100 µmol/L | Stimulates cell migration.[2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MAPK Phosphorylation (ERK1/2, JNK) | 0.1 - 100 µmol/L | Induces phosphorylation of ERK1/2 and JNK.[2] |

| Rat Hepatocytes | Calcium Transients | 0.1 - 10 µM | Generation of repetitive transients in cytosolic free calcium.[3] |

| Vascular Smooth Muscle Cells (Human) | Vasoconstriction | pEC50 = 5.6 - 6.8 | Stimulates contraction in various vessel segments.[4] |

EC50/pEC50 Values for P2Y Receptors:

| Receptor Subtype | Species | EC50 / pEC50 |

| P2Y1 | Human | pEC50 = 8.29[5][6] |

| P2Y12 | Human | EC50 = 5 nM[5][7] |

| P2Y13 | Human | EC50 = 19 nM[5][7] |

| P2Y13 | Mouse | EC50 = 6.2 nM[5][7] |

| P2Y6 | Rat | pEC50 = 5.75[5][7] |

Signaling Pathways

2-MeSADP primarily exerts its effects by activating P2Y receptors, which are G protein-coupled receptors (GPCRs). The specific signaling cascade initiated depends on the P2Y receptor subtype expressed in the cell type of interest.

2-MeSADP Signaling in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), 2-MeSADP predominantly activates the P2Y1 receptor, leading to the stimulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration.[2][8]

Caption: 2-MeSADP signaling pathway in endothelial cells.

2-MeSADP Signaling in Platelets

In platelets, 2-MeSADP activates both P2Y1 and P2Y12 receptors, leading to platelet aggregation and inhibition of adenylyl cyclase.[9][10]

Caption: 2-MeSADP signaling pathway in platelets.

Experimental Protocols

Platelet Aggregation Assay

This protocol describes how to measure platelet aggregation in response to 2-MeSADP using light transmission aggregometry (LTA).[11][12]

Materials:

-

2-MeSADP

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Saline

-

Light transmission aggregometer

-

Aggregometer cuvettes with stir bars

Workflow:

Caption: Workflow for a platelet aggregation assay.

Procedure:

-

Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

-

Calibrate the Aggregometer:

-

Set the baseline (0% aggregation) with PRP.

-

Set the 100% aggregation point with PPP.

-

-

Perform the Assay:

-

Pipette PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the sample to warm to 37°C while stirring.

-

Add a known concentration of 2-MeSADP to the cuvette.

-

Record the change in light transmission over time, which corresponds to platelet aggregation.

-

-

Data Analysis:

-

Determine the maximal aggregation percentage and the slope of the aggregation curve.

-

Endothelial Cell Migration Assay (Boyden Chamber)

This protocol outlines the steps for assessing the effect of 2-MeSADP on endothelial cell migration using a Boyden chamber assay.[8][13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Basal cell culture medium (e.g., EBM-2)

-

2-MeSADP

-

Chemoattractant-free medium (negative control)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Workflow:

Caption: Workflow for a Boyden chamber cell migration assay.

Procedure:

-

Cell Preparation:

-

Culture HUVECs to sub-confluency.

-

Starve the cells in basal medium for 4-6 hours prior to the assay.

-

Trypsinize and resuspend the cells in basal medium.

-

-

Assay Setup:

-

Add medium containing 2-MeSADP to the lower chamber of the Boyden apparatus. Use chemoattractant-free medium as a negative control.

-

Place the porous membrane insert into the well.

-

Add the cell suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.

-

-

Fixation and Staining:

-

Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a suitable staining solution.

-

-

Cell Counting and Analysis:

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Compare the number of migrated cells in the 2-MeSADP-treated wells to the negative control.

-

References

- 1. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Methylthioadenosine diphosphate trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]

- 7. 2-MeSADP_TargetMol [targetmol.com]

- 8. ADP stimulates human endothelial cell migration via P2Y1 nucleotide receptor-mediated mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. mdpi.com [mdpi.com]

Application of 2-MeSADP in Spinal Cord Injury Research: Advancing Therapeutic Strategies